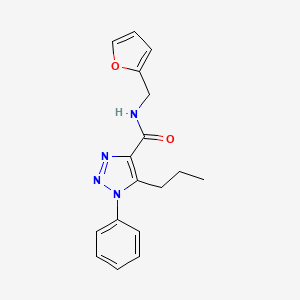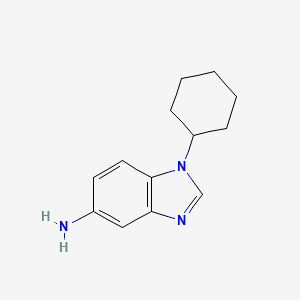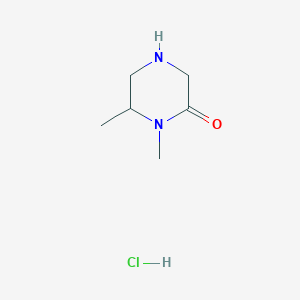
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone, also known as MPTA, is a chemical compound that is widely used in scientific research. It is a derivative of acetophenone, which is a common building block in organic chemistry. MPTA is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and dichloromethane.
Mechanism of Action
The mechanism of action of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is not well understood. However, it is believed that 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone inhibits the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects.
Biochemical and Physiological Effects:
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase activity, which can result in increased acetylcholine concentration in the synaptic cleft. This can lead to various physiological effects like muscle contractions, increased heart rate, and increased blood pressure. 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone has several advantages and limitations for lab experiments. One of the advantages is that it is a versatile compound that can be used in various fields of scientific research. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that the mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. Another limitation is that 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone. One of the directions is to elucidate the mechanism of action and the biochemical pathways involved in the physiological effects of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone. Another direction is to explore the potential use of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone as a fluorescent probe for the detection of other metal ions. Additionally, the synthesis of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone derivatives with improved properties and reduced toxicity is an area of future research. Overall, 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is a promising compound that has many potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone can be achieved through a variety of methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. Another method involves the reaction of 4-methylbenzoyl chloride with trifluoroacetic acid in the presence of a base like pyridine. Both methods result in the formation of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone with high yields.
Scientific Research Applications
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is widely used in scientific research as a reagent and a starting material for the synthesis of other compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is also used as a fluorescent probe for the detection of metal ions like copper and zinc. It is a versatile compound that has many applications in various fields of scientific research.
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(19)15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBEZXFHZAETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)




![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)